
4-Isocianato-1,2-tiazol
Descripción general
Descripción
“4-Isocyanato-1,2-thiazole” is a chemical compound with the CAS Number: 1538994-91-0 . It has a molecular weight of 126.14 and its IUPAC name is 4-isocyanatoisothiazole .
Synthesis Analysis
The synthesis of thiazoles, including 4-Isocyanato-1,2-thiazole, has been studied extensively. One method involves the reaction of isoniazid with carbon disulfide in a basic medium (KOH) to form Potassium dithiocarbazinate salt . Another method involves the condensation of α-haloketones with thioamides .
Molecular Structure Analysis
The molecular structure of 4-Isocyanato-1,2-thiazole is represented by the InChI code: 1S/C4H2N2OS/c7-3-5-4-1-6-8-2-4/h1-2H .
Chemical Reactions Analysis
Thiazoles, including 4-Isocyanato-1,2-thiazole, are known to participate in various chemical reactions. For instance, thiazolines can be synthesized by reacting alkenes with bromine followed by the reaction of thioamides .
Physical And Chemical Properties Analysis
4-Isocyanato-1,2-thiazole has a molecular weight of 126.14 . Thiazoles, in general, resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .
Aplicaciones Científicas De Investigación
Introducción a 4-Isocianato-1,2-tiazol
This compound es un compuesto heterocíclico con un anillo de tiazol que contiene un grupo funcional isocianato (N=C=O). Su fórmula molecular es C₄H₂N₂OS, y juega un papel crucial en la química medicinal debido a sus diversas actividades farmacológicas.
Métodos de síntesis: Existen varias rutas sintéticas para obtener this compound. Los investigadores han explorado tanto métodos tradicionales como innovadores para preparar este compuesto. Algunos enfoques comunes incluyen reacciones de ciclización que involucran tioamidas e isocianatos.
Actividad antibacteriana: Los derivados de this compound han demostrado propiedades antibacterianas prometedoras. Estos compuestos inhiben el crecimiento bacteriano al dirigirse a procesos celulares específicos. Se necesitan más investigaciones para optimizar su eficacia y explorar su potencial como nuevos antibióticos.
Potencial antifúngico: La actividad antifúngica de los compuestos de this compound ha atraído la atención. Exhiben efectos inhibitorios contra patógenos fúngicos, lo que los convierte en valiosos candidatos para el desarrollo de fármacos antifúngicos.
Propiedades antitumorales: Los estudios han revelado que ciertos derivados de this compound poseen actividad antitumoral. Estos compuestos interfieren con la proliferación de células cancerosas, inducen apoptosis e inhiben el crecimiento tumoral. Los investigadores continúan investigando sus mecanismos de acción y posibles aplicaciones clínicas.
Efectos antiinflamatorios: La inflamación juega un papel central en diversas enfermedades. Algunos derivados de this compound exhiben efectos antiinflamatorios al modular las vías inflamatorias. Estos compuestos pueden contribuir al desarrollo de fármacos antiinflamatorios.
Actividad antiprotozoaria: Las infecciones protozoarias siguen siendo una preocupación mundial para la salud. Estudios preliminares sugieren que los derivados de this compound podrían ser efectivos contra parásitos protozoarios. Su modo de acción y selectividad necesitan más exploración.
Otras aplicaciones: Más allá de los campos mencionados, los investigadores están investigando aplicaciones adicionales de this compound. Estas incluyen posibles usos en ciencia de materiales, catálisis y síntesis orgánica.
En resumen, this compound tiene una inmensa promesa en varios dominios científicos. Sus propiedades multifacéticas lo convierten en un objetivo emocionante para el descubrimiento de fármacos y otras aplicaciones. La investigación continua revelará su potencial completo y contribuirá a los avances en medicina y más allá . 🌟
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to interact with various biological targets, including enzymes and receptors . For instance, thiazole-containing compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Mode of Action
The thiazole ring’s aromaticity allows for many reactive positions where donor-acceptor, nucleophilic, and oxidation reactions may occur . This reactivity enables thiazole-containing molecules to behave unpredictably when they enter physiological systems, potentially resetting the system differently .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways . For example, thiazoles have been found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The use of green chemistry approaches, such as the use of green solvents, catalysts, and solid support synthesis, has been suggested for the synthesis of thiazole derivatives, which could potentially influence their action and efficacy .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Isocyanato-1,2-thiazole in lab experiments is its high yield and purity. Additionally, it has been found to have a wide range of applications in various fields of research. However, one of the main limitations is its potential toxicity. Studies have shown that it can be toxic to certain cells and organisms, which may limit its use in certain experiments.
Direcciones Futuras
There are many future directions for the research of 4-Isocyanato-1,2-thiazole. One potential direction is the synthesis of new derivatives with improved properties. Additionally, studies could focus on the mechanism of action of 4-Isocyanato-1,2-thiazole and its derivatives to better understand their potential applications in various fields of research. Furthermore, studies could investigate the potential use of 4-Isocyanato-1,2-thiazole derivatives as antimicrobial or anticancer agents.
Métodos De Síntesis
The synthesis of 4-Isocyanato-1,2-thiazole involves the reaction of thiosemicarbazide with phosgene. This reaction produces a thiosemicarbazide isocyanate intermediate, which then undergoes cyclization to form the final product. The yield of this synthesis method is relatively high, and the purity of the product can be easily controlled.
Safety and Hazards
The safety data sheet for 4-Isocyanato-1,2-thiazole indicates that it is a combustible liquid that is harmful if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Análisis Bioquímico
Biochemical Properties
4-Isocyanato-1,2-thiazole is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context.
Cellular Effects
The effects of 4-Isocyanato-1,2-thiazole on cells and cellular processes are complex and multifaceted. Thiazoles have been reported to exhibit significant biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . These activities suggest that 4-Isocyanato-1,2-thiazole may influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Isocyanato-1,2-thiazole involves its interactions with various biomolecules. Thiazoles are known to generate reactive metabolites catalyzed by cytochrome P450s (CYPs). These reactive metabolites can covalently modify essential cellular macromolecules, leading to toxicity and inducing idiosyncratic adverse drug reactions .
Metabolic Pathways
4-Isocyanato-1,2-thiazole is likely involved in various metabolic pathways, interacting with enzymes or cofactors. Thiazoles are known to generate reactive metabolites catalyzed by cytochrome P450s (CYPs), suggesting that they participate in metabolic processes .
Propiedades
IUPAC Name |
4-isocyanato-1,2-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2OS/c7-3-5-4-1-6-8-2-4/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMRCWNUIBXZDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1538994-91-0 | |
| Record name | 4-isocyanato-1,2-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2455772.png)
![N-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2455775.png)
![2-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2455776.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(phenylimino)-2H-chromene-3-carboxamide](/img/structure/B2455777.png)

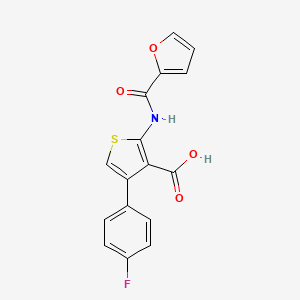
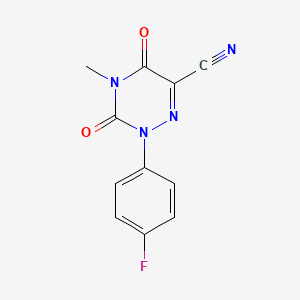
![ethyl 2-[2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2455785.png)
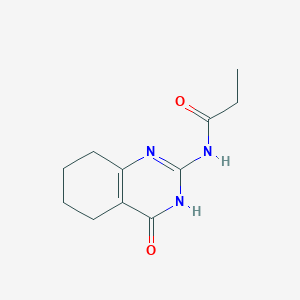
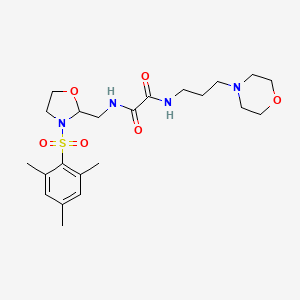
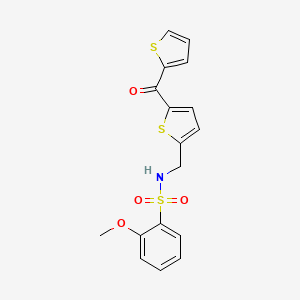
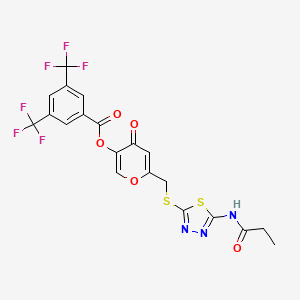
![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2455793.png)